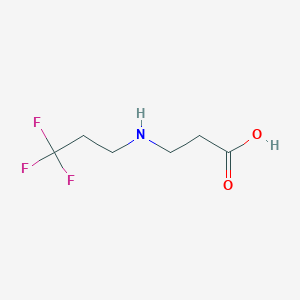

3-((3,3,3-Trifluoropropyl)amino)propanoic acid

Beschreibung

3-((3,3,3-Trifluoropropyl)amino)propanoic acid is a fluorinated amino acid derivative characterized by a propanoic acid backbone substituted with a 3,3,3-trifluoropropylamine group. The trifluoropropyl moiety introduces significant hydrophobicity and electron-withdrawing effects, which influence the compound's physicochemical properties, such as acidity (pKa), solubility, and metabolic stability.

Eigenschaften

Molekularformel |

C6H10F3NO2 |

|---|---|

Molekulargewicht |

185.14 g/mol |

IUPAC-Name |

3-(3,3,3-trifluoropropylamino)propanoic acid |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)2-4-10-3-1-5(11)12/h10H,1-4H2,(H,11,12) |

InChI-Schlüssel |

IAVSUGRSUBTIJR-UHFFFAOYSA-N |

Kanonische SMILES |

C(CNCCC(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,3,3-Trifluoropropyl)amino)propanoic acid typically involves the reaction of 3,3,3-trifluoropropylamine with a suitable propanoic acid derivative. One common method is the amidation reaction, where 3,3,3-trifluoropropylamine is reacted with propanoic acid or its activated derivatives (such as propanoyl chloride) under controlled conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 3-((3,3,3-Trifluoropropyl)amino)propanoic acid may involve large-scale amidation processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-((3,3,3-Trifluoropropyl)amino)propanoic acid can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-((3,3,3-Trifluoropropyl)amino)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of advanced materials with specific chemical resistance or electronic properties.

Wirkmechanismus

The mechanism of action of 3-((3,3,3-Trifluoropropyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by influencing the electronic environment of the active site. This can lead to the modulation of biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations and Their Implications

The table below highlights structurally related compounds and their distinguishing features:

Research Findings and Comparative Analysis

- Electron-Withdrawing Effects: The trifluoropropyl group in 3-((3,3,3-Trifluoropropyl)amino)propanoic acid lowers the pKa of the amino group compared to non-fluorinated analogs (e.g., 3-[(propyl)amino]propanoic acid), enhancing its stability under physiological conditions .

- Lipophilicity and Permeability : The trifluoropropyl chain increases logP values by ~1.5 compared to the hydroxyethyl analog (), suggesting improved membrane permeability but reduced aqueous solubility .

- Biological Activity: Unlike the sulfonamide derivative (), this compound lacks aromaticity, which may limit its π-π interactions but broaden its applicability in non-aromatic enzyme systems .

- Metabolic Stability: The amino group’s resistance to oxidation compared to the sulfanyl analog () may prolong its in vivo half-life .

Biologische Aktivität

3-((3,3,3-Trifluoropropyl)amino)propanoic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various fields such as antimicrobial and anticancer research.

Synthesis

The synthesis of 3-((3,3,3-Trifluoropropyl)amino)propanoic acid typically involves the reaction of appropriate amines with propanoic acid derivatives. The trifluoropropyl group is introduced to enhance the compound's lipophilicity and biological activity. Various methods have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 3-((3,3,3-Trifluoropropyl)amino)propanoic acid. For instance:

- Activity Against Resistant Strains : Compounds with similar structures have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values reported range from 0.5 to 8 µg/mL for these pathogens .

- Broad-Spectrum Efficacy : The derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains such as Candida auris .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Candida auris | 8 - 64 |

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cell Viability Reduction : In vitro studies using A549 non-small cell lung cancer cells demonstrated that certain derivatives could reduce cell viability by up to 50% while exhibiting low toxicity towards non-cancerous Vero cells .

- Mechanisms of Action : The compounds appear to induce apoptosis and inhibit cell migration, suggesting multiple mechanisms by which they exert their anticancer effects .

| Compound | Cell Viability (%) at IC50 | Effect on Migration |

|---|---|---|

| Compound A | 50% | Significant inhibition |

| Compound B | 60% | Moderate inhibition |

Case Studies

Several studies have explored the biological activities of compounds related to 3-((3,3,3-Trifluoropropyl)amino)propanoic acid:

- Study on Antimicrobial Properties : A comparative study evaluated various derivatives against WHO priority pathogens. Results indicated that modifications in the chemical structure significantly enhanced antimicrobial efficacy .

- Antioxidant Properties : Research also indicates that these compounds possess antioxidant properties, measured through DPPH radical scavenging assays. The most potent candidates showed comparable effectiveness to established antioxidants like ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.